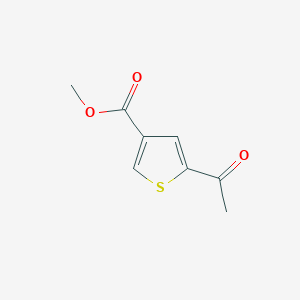

![molecular formula C7H6ClN3 B1457810 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1159828-70-2](/img/structure/B1457810.png)

4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine

Overview

Description

“4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine” is a chemical compound . It is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .

Synthesis Analysis

A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .Molecular Structure Analysis

The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR and IR spectroscopy and mass-spectrometry .Chemical Reactions Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The only representative of 1-substituted 4-chloro-6-(chloromethyl)-1H-pyrazolo[3,4-d]pyrimidines, 1-phenyl derivative 1a was obtained by the reaction of carboxamide 2a .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully specified. The molecular formula is C6H4ClN3 and the molecular weight is 153.6 .Scientific Research Applications

Synthesis and Biological Properties : A study by Hamama et al. (2012) focused on the synthesis and biological properties of novel heterocyclic ring systems containing pyrazole, including derivatives of pyrazolo[3,4-b]pyridine. These compounds were evaluated for their antibacterial and antitumor properties, demonstrating the potential medical applications of these substances (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).

Crystal Structure and Computational Study : Shen et al. (2012) synthesized new pyrazole derivatives of 4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine and investigated their molecular structures through X-ray diffraction and density-functional-theory (DFT) calculations. This study highlights the significance of structural analysis in understanding the properties of these compounds (Shen, Huang, Diao, & Lei, 2012).

Ultrasound-Promoted Synthesis : Nikpassand et al. (2010) demonstrated a rapid method for synthesizing fused polycyclic pyrazolo[3,4-b]pyridines using ultrasound irradiation. This technique produced high yields in short reaction times, indicating an efficient approach to synthesizing these compounds (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

Optical and Junction Characteristics : Zedan, El-Taweel, and El-Menyawy (2020) reported on the thermal, structural, optical, and diode characteristics of two pyrazolo[4,3-b]pyridine derivatives. This research is relevant to the development of materials with specific optical and electronic properties, useful in various technological applications (Zedan, El-Taweel, & El-Menyawy, 2020).

Corrosion Inhibitors for Mild Steel : Dandia et al. (2013) synthesized pyrazolopyridine derivatives and evaluated their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This highlights an industrial application of these compounds in protecting metals from corrosion (Dandia, Gupta, Singh, & Quraishi, 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as 1h-pyrazolo[3,4-b]pyridines have been reported to inhibit several important proteins, including cyclin-dependent kinase1, hiv reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (il-6), tumor necrosis factor alpha (tnf-), phosphodiesterase-4, and nad(p)h oxidases .

Mode of Action

It’s known that similar compounds act by inhibiting their target proteins, thereby disrupting the biochemical processes these proteins are involved in .

Biochemical Pathways

These could include pathways related to cell cycle regulation (via cyclin-dependent kinase inhibition), viral replication (via HIV reverse transcriptase inhibition), and inflammatory responses (via IL-6 and TNF- inhibition) .

Result of Action

Based on the known targets of similar compounds, the effects could include disruption of cell cycle progression, inhibition of viral replication, and modulation of inflammatory responses .

properties

IUPAC Name |

4-chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-2-6-5(3-9-11-6)7(8)10-4/h2-3H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSIWTLJMVJMJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NN2)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride](/img/structure/B1457729.png)

![6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1457737.png)